Hcaix-IN-1
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Overview
Description
Hcaix-IN-1 is a potent and selective inhibitor of the enzyme carbonic anhydrase isoform IX (hCAIX). This enzyme plays a crucial role in regulating pH levels in tumor cells, making it a significant target for cancer therapy. This compound has shown promising results in inhibiting the activity of hCAIX, which is overexpressed in various cancers, including breast cancer .
Preparation Methods
The synthesis of Hcaix-IN-1 involves a series of chemical reactions that result in the formation of a triazolopyrimidine/triazole-based benzenesulfonamide structure. The synthetic route typically includes the following steps:
Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the triazolopyrimidine ring.
Introduction of the benzenesulfonamide group: This step involves the reaction of the triazolopyrimidine intermediate with a benzenesulfonamide derivative.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
Hcaix-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Hcaix-IN-1 has a wide range of scientific research applications, including:
Cancer Therapy: Due to its ability to inhibit hCAIX, this compound is being studied for its potential in cancer therapy.
Molecular Imaging: this compound can be used as a molecular imaging probe to detect hCAIX expression in tumors.
Biological Studies: The compound is used in various biological studies to understand the role of hCAIX in tumor biology and its potential as a therapeutic target.
Mechanism of Action
Hcaix-IN-1 exerts its effects by selectively inhibiting the activity of hCAIX. The compound binds to the active site of the enzyme, preventing it from catalyzing the reversible hydration of carbon dioxide. This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in their survival and proliferation. The molecular targets involved include the active site residues of hCAIX, and the pathways affected are those related to pH regulation and tumor cell metabolism .
Comparison with Similar Compounds
Hcaix-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for hCAIX. Similar compounds include:
hCAIX/XII-IN-1: This compound inhibits both hCAIX and hCAXII, but with lower selectivity compared to this compound.
Other benzenesulfonamide derivatives: These compounds also inhibit carbonic anhydrases but may lack the specificity and potency of this compound.
Properties
Molecular Formula |
C16H17N7O4S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-[5-amino-1-(4-sulfamoylphenyl)-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H17N7O4S/c1-27-12-6-2-10(3-7-12)19-16(24)21-15-20-14(17)23(22-15)11-4-8-13(9-5-11)28(18,25)26/h2-9H,1H3,(H2,18,25,26)(H4,17,19,20,21,22,24) |
InChI Key |
LSVDQIASEPSKLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN(C(=N2)N)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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